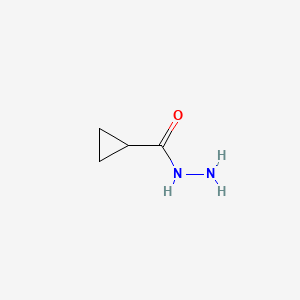

Cyclopropanecarbohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

cyclopropanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYKIEHOOZWARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219776 | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-93-8 | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6952-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopropanecarbohydrazide and Its Derivatives

Classical Synthetic Approaches to Cyclopropanecarbohydrazide

Traditional methods for the synthesis of hydrazides, including this compound, have been well-established and continue to be utilized for their straightforward reaction pathways.

The direct condensation of cyclopropanecarboxylic acid with hydrazine (B178648) hydrate (B1144303) is a fundamental approach to synthesizing this compound. This reaction typically proceeds by heating the carboxylic acid with an excess of hydrazine hydrate, often in the presence of a suitable solvent or under neat conditions. The process involves the formation of a hydrazinium (B103819) salt intermediate, which upon dehydration, yields the desired hydrazide. While this method is direct, it can sometimes require harsh reaction conditions and may result in the formation of side products.

A general representation of this reaction is the treatment of a carboxylic acid with hydrazine hydrate, which serves as both a reactant and a base. The initial acid-base reaction forms the corresponding hydrazinium salt, which upon heating, undergoes dehydration to form the acylhydrazide.

An alternative and widely used classical method is the hydrazinolysis of a corresponding ester, such as methyl cyclopropanecarboxylate (B1236923). This method is often preferred due to the milder reaction conditions compared to the direct acid-hydrazine reaction. The reaction involves refluxing the ester with hydrazine hydrate in a suitable solvent, typically a lower alcohol like methanol (B129727) or ethanol (B145695). The nucleophilic acyl substitution reaction proceeds with the displacement of the methoxy (B1213986) group by the hydrazine moiety to afford this compound. This method generally provides good to excellent yields of the pure product.

The standard procedure involves dissolving the methyl cyclopropanecarboxylate in an alcoholic solvent and adding an excess of hydrazine hydrate. The mixture is then heated under reflux for a period of time, after which the solvent and excess hydrazine are removed under reduced pressure to yield the crude hydrazide, which can be further purified by recrystallization.

| Reactant | Reagent | Solvent | Reaction Conditions | Yield |

| Methyl Cyclopropanecarboxylate | Hydrazine Hydrate | Ethanol | Reflux | High |

Modern and Advanced Synthetic Strategies

In recent years, significant efforts have been directed towards the development of more efficient, environmentally benign, and versatile methods for the synthesis of this compound derivatives. These modern approaches often leverage catalysis and alternative energy sources to drive reactions.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and has been effectively utilized in the synthesis of various derivatives of this compound. ias.ac.injocpr.com This reaction involves the condensation of an active hydrogen compound, in this case, a derivative formed from this compound, with a carbonyl compound, typically an aldehyde or a ketone. ias.ac.in The initial product is often an α,β-unsaturated compound. For instance, this compound can be reacted with various substituted benzaldehydes to form N'-arylidenecyclopropanecarbohydrazides. This reaction is typically catalyzed by a base, such as piperidine (B6355638) or an ammonium (B1175870) salt, and can be carried out in various solvents or under solvent-free conditions. jocpr.com

The reaction mechanism involves the deprotonation of the active methylene (B1212753) group (if present in a derivative) or the amino group of the hydrazide, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of the final condensation product.

To enhance the efficiency and green credentials of condensation reactions, heterogeneous catalysts, particularly nanoparticles, have been explored. Zinc oxide nanoparticles (ZnO NPs) have emerged as a highly effective and reusable catalyst for Knoevenagel-type condensations. ias.ac.inajgreenchem.com The use of ZnO nanoparticles offers several advantages, including mild reaction conditions, high yields, short reaction times, and simple work-up procedures. ajgreenchem.com

In the context of synthesizing this compound derivatives, ZnO nanoparticles can catalyze the condensation reaction between this compound and various aldehydes. The large surface area and unique electronic properties of the nanoparticles facilitate the activation of the reactants, leading to enhanced reaction rates. The catalyst can be easily recovered by filtration and reused multiple times without a significant loss in activity, making the process more economical and environmentally friendly.

| Reactants | Catalyst | Solvent | Reaction Conditions | Yield (%) |

| Benzaldehyde, Active Methylene Compound | ZnO Nanoparticles | Aqueous Medium | Room Temperature | >90 |

| Substituted Benzaldehydes, 1,3-Dicarbonyl Compounds | ZnO Nanoparticles | Microwave/Thermal | - | Moderate to Good |

Microwave-assisted organic synthesis has gained significant traction as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of hydrazide derivatives.

Microwave irradiation can be employed for the rapid and efficient synthesis of N'-arylidenecyclopropanecarbohydrazides through the condensation of this compound with various aromatic aldehydes. longdom.org These reactions are often carried out under solvent-free conditions or in a minimal amount of a high-boiling polar solvent, with a catalyst such as ammonium acetate. longdom.org The direct coupling of the reactants under microwave irradiation provides a rapid and energy-efficient route to these derivatives, aligning with the principles of green chemistry.

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) |

| Aromatic Aldehydes, Active Methylene Compounds | NH4OAc, Solvent-free, Microwave | 1-3 minutes | High |

| 4-Chlorobenzaldehyde, Thiocarbohydrazide | Solvent-free, Microwave | ~7 minutes | 75 |

Synthetic Routes to this compound and Its Analogs

The synthesis of this compound and its derivatives is a significant area of chemical research, driven by the presence of the cyclopropane (B1198618) motif in numerous biologically active compounds. The strained three-membered ring imparts unique conformational constraints and electronic properties, making these molecules valuable scaffolds in medicinal chemistry. A variety of synthetic methodologies have been developed to construct the cyclopropane ring with high efficiency and stereocontrol, providing access to a diverse range of functionalized carbohydrazides. This article explores several key strategies for the synthesis of these important compounds.

4 Stereoselective Synthesis of Cyclopropane Carbohydrazides

Achieving stereocontrol in the formation of the cyclopropane ring is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Stereoselective synthesis of cyclopropane carbohydrazides, or more commonly their carboxylic acid or ester precursors, is often accomplished through catalytic asymmetric cyclopropanation reactions.

Transition-metal catalysis, particularly with rhodium, ruthenium, copper, and cobalt complexes, has proven to be a powerful tool for the enantioselective cyclopropanation of olefins with diazoacetates. acs.org These reactions generate metal-carbene intermediates that then transfer the carbene moiety to the alkene. The stereochemical outcome is controlled by the chiral ligands coordinated to the metal center. For instance, Ru(II)–Pheox (bis(oxazolinyl)phenyl) complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of a wide variety of olefins, including those that are typically challenging substrates. acs.org The use of specific diazoacetates, such as succinimidyl or ketone-functionalized derivatives, can be critical for achieving high levels of stereoselectivity. acs.org

Engineered enzymes, such as myoglobin-based catalysts, have also emerged as powerful tools for stereoselective cyclopropanation. These biocatalysts can achieve exceptional levels of diastereo- and enantioselectivity (98–99.9%) and high catalytic proficiency. rochester.edu

Another important strategy is the asymmetric Simmons-Smith reaction, which can be rendered enantioselective by the use of chiral auxiliaries or ligands. For example, chiral dioxaborolane ligands can be used to direct the cyclopropanation of allylic alcohols with high stereocontrol. chemtube3d.com

5 Donor-Acceptor Cyclopropanation Methodologies

Donor-acceptor (D-A) cyclopropanes are valuable synthetic intermediates characterized by the presence of both an electron-donating and an electron-withdrawing group on the cyclopropane ring. This substitution pattern activates the ring towards various transformations, including ring-opening and cycloaddition reactions, making them versatile building blocks for more complex molecules. nih.govwiley.comwiley-vch.de

The synthesis of D-A cyclopropanes often involves the reaction of a nucleophilic alkene (the donor) with a carbene bearing an electron-withdrawing group (the acceptor). researchgate.net Lewis acids are frequently employed to catalyze these reactions and activate the cyclopropane ring for subsequent transformations. wiley-vch.de While direct synthesis of this compound using this method is not commonly reported, the synthesis of D-A cyclopropanes bearing ester or other carbonyl functionalities provides a clear pathway to the target molecule. These functional groups can be subsequently converted to the carbohydrazide (B1668358) moiety.

6 Cycloalkylation of CH-acids

The cycloalkylation of compounds with acidic C-H bonds, particularly malonic esters, is a classical and effective method for the synthesis of cyclopropanedicarboxylic esters. These diesters are key precursors that can be converted to cyclopropanecarboxylic acid and subsequently to this compound.

In this method, a dialkyl malonate is treated with a base to form a stabilized enolate, which then undergoes a tandem dialkylation with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. google.comgoogle.comorganic-chemistry.org The reaction proceeds through an initial SN2 reaction to form a haloalkyl-substituted malonic ester, which then undergoes an intramolecular SN2 reaction to close the three-membered ring.

The choice of base and solvent is critical for the success of this reaction. While strong bases like sodium ethoxide have been traditionally used, milder bases such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can also be effective. google.com The use of phase-transfer catalysts can sometimes improve the efficiency of the reaction. google.com

| Reactants | Base/Solvent | Product | Yield | Reference |

| Diethyl malonate, 1,2-dibromoethane | Sodium ethoxide | Diethyl cyclopropane-1,1-dicarboxylate | 27-29% | google.com |

| Dimethyl malonate, 1,2-dibromoethane | Potassium carbonate/DMF | Dimethyl cyclopropane-1,1-dicarboxylate | 73% | google.com |

7 Reactions of α-Halocarbonyl Compounds with Alkenes

While not as common for the direct synthesis of cyclopropanecarboxylic acid derivatives, the reaction of α-halocarbonyl compounds with alkenes can, in some contexts, lead to cyclopropane structures. More prevalent, however, is the use of related chemistry to generate carbenes or carbenoids for cyclopropanation.

8 Cyclization via 1,3-Elimination

Intramolecular 1,3-elimination reactions provide a pathway to form cyclopropane rings. In the context of synthesizing cyclopropanecarboxylic acid derivatives, this typically involves a substrate containing a leaving group at the γ-position relative to a carbanion or a potential carbanionic center.

A classic example is the formation of cyclopropanecarboxylic acid from γ-chlorobutyronitrile. The nitrile is first hydrolyzed to the corresponding carboxylic acid, and then treatment with a base induces a 1,3-elimination of HCl to form the cyclopropane ring. youtube.com

9 Simmons-Smith Reaction and its Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganic-chemistry.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

The reaction can be applied to α,β-unsaturated esters and amides to produce the corresponding cyclopropyl (B3062369) esters and amides, which are direct precursors to this compound. A significant advantage of the Simmons-Smith reaction is its tolerance of a wide range of functional groups. nih.gov

Modifications to the original procedure have been developed to improve reactivity and cost-effectiveness. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, often provides higher yields and better reactivity, especially with less activated alkenes. wikipedia.org

| Alkene | Reagent | Product | Reference |

| Cyclohexene | CH₂I₂/Zn-Cu | Norcarane | wikipedia.org |

| General Alkenes | Et₂Zn/CH₂I₂ | Cyclopropane | wikipedia.org |

10 Carbene and Carbenoid Chemistry in Cyclopropane Formation

The reaction of carbenes and carbenoids with alkenes is one of the most versatile and widely used methods for the synthesis of cyclopropanes. organicreactions.orgresearchgate.net Carbenes are highly reactive species with a neutral divalent carbon atom, while carbenoids are metal-complexed carbenes that are generally more stable and selective. researchgate.net

A common method for generating carbenes for cyclopropanation is the decomposition of diazo compounds, such as ethyl diazoacetate, in the presence of a transition metal catalyst. organicreactions.org This reaction directly yields cyclopropanecarboxylic acid esters. The reaction is stereospecific, with cis-alkenes affording cis-cyclopropanes and trans-alkenes yielding trans-products. researchgate.net

Halogenated carbenes, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, also react with alkenes to form dihalocyclopropanes. researchgate.net These can be subsequently transformed into other cyclopropane derivatives.

A samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids using iodoform (B1672029) (CHI₃) offers a direct route to cyclopropanecarboxylic acids with complete stereospecificity. This method avoids the need for protecting groups on the carboxylic acid functionality. organic-chemistry.org

| Alkene | Carbene Source | Catalyst/Conditions | Product | Reference |

| cis-2-Butene | Diazomethane | Light or heat | cis-1,2-Dimethylcyclopropane | researchgate.net |

| (E)-Cinnamic acid | CHI₃/Sm | THF, ultrasound | trans-2-Phenylcyclopropanecarboxylic acid | organic-chemistry.org |

Carbene and Carbenoid Chemistry in Cyclopropane Formation

Nucleophilic Alkenes with Diazo Compounds

The reaction of nucleophilic alkenes with diazo compounds represents a classical and widely utilized method for cyclopropane synthesis. This approach typically proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. Subsequent elimination of nitrogen gas, which can be induced thermally or photochemically, yields the desired cyclopropane ring. The thermal decomposition is sometimes referred to as the Kishner cyclopropane synthesis, particularly when starting with α,β-unsaturated carbonyl compounds and hydrazine. google.com

A significant advancement in this area involves the use of environmentally benign reaction media. For instance, a highly efficient cyclopropanation of electron-deficient alkenes with diazo compounds has been developed under metal- and catalyst-free conditions, using water as the sole solvent. This "on-water" synthesis offers several advantages, including high yields and a broad substrate scope, aligning with the principles of green chemistry. hsppharma.com

The general mechanism can be summarized as follows:

1,3-Dipolar Cycloaddition: The diazo compound adds to the alkene to form a five-membered pyrazoline ring.

Denitrogenation: The pyrazoline intermediate loses a molecule of dinitrogen (N₂) upon heating or irradiation to form the cyclopropane ring. The stereochemistry of the starting alkene is often retained in the final cyclopropane product. chemicalbook.com

Electrophilic Alkenes with Sulfur Ylides (Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction is a powerful method for the formation of cyclopropanes from electron-poor alkenes, such as α,β-unsaturated carbonyl compounds. google.com This reaction employs a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide. google.comnih.gov

The accepted mechanism involves the following steps:

Conjugate Addition: The sulfur ylide acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated system. This is a Michael-type addition.

Intramolecular Nucleophilic Substitution: The resulting enolate then undergoes an intramolecular 3-exo-tet ring closure by displacing the dimethyl sulfoxide (B87167) (or dimethyl sulfide) group to form the cyclopropane ring. youtube.com

A key feature of the Corey-Chaykovsky reaction for cyclopropanation is its diastereoselectivity. Generally, the reaction favors the formation of the trans-substituted cyclopropane, regardless of the geometry of the starting alkene. google.com This is attributed to the reversibility of the initial addition and the thermodynamic preference for the more stable trans intermediate before the irreversible ring-closing step. google.com

| Ylide | Substrate Type | Product | Typical Stereoselectivity |

| Dimethylsulfoxonium methylide | α,β-Unsaturated Ketones/Esters | Cyclopropyl Ketones/Esters | trans favored |

| Dimethylsulfonium methylide | α,β-Unsaturated Ketones/Esters | Cyclopropyl Ketones/Esters | trans favored |

Chiral-at-Metal Fischer Carbene Complexes

Asymmetric cyclopropanation can be achieved with high enantioselectivity using chiral transition metal carbene complexes. Fischer carbene complexes, which feature a heteroatom substituent on the carbene carbon, are particularly useful in this regard. Chiral-at-metal Fischer carbene complexes of molybdenum and chromium have been investigated for their ability to mediate asymmetric cyclopropanation reactions. orgsyn.org

In these reactions, the chiral environment around the metal center dictates the facial selectivity of the carbene transfer to the prochiral alkene. The reaction of racemic molybdenum and chromium carbene complexes with alkenes like acrylonitrile (B1666552) and methyl acrylate (B77674) has been shown to produce cyclopropanes with a notable preference for the trans isomer. orgsyn.org When enantiopure carbene complexes are used, asymmetric induction in the cyclopropane product is observed. orgsyn.org

The efficiency and stereoselectivity of these reactions are influenced by several factors, including the nature of the metal, the ligands attached to the metal, and the structure of both the carbene and the alkene. For example, the cyclopropanation of alkenyl oxazolines with chromium Fischer carbene complexes has been studied, where the oxazoline (B21484) group acts as both an electron-accepting group and a chiral auxiliary, leading to excellent diastereoselectivity. nih.gov

| Metal Complex Type | Alkene Substrate | Key Feature |

| Chiral Molybdenum Fischer Carbene | Acrylonitrile, Methyl Acrylate | Asymmetric induction |

| Chiral Chromium Fischer Carbene | Alkenyl Oxazolines | High diastereoselectivity |

Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) Reactions for Cyclopropane Derivatization

Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, including the formation and functionalization of cyclopropane rings. Atom Transfer Radical Addition (ATRA) reactions initiated by photoredox catalysts provide an efficient route to complex cyclopropane derivatives. nih.gov

One strategy involves a radical addition-polar cyclization cascade. In this process, a radical is generated from a suitable precursor by the photocatalyst. This radical then adds to an appropriately functionalized alkene, and the resulting radical intermediate is reduced to a carbanion, which undergoes an intramolecular cyclization to form the cyclopropane ring. This method has been successfully applied to the synthesis of functionalized cyclopropanes from carboxylic acids. nih.gov

Another approach is the intermolecular [3+2] atom-transfer radical cyclization. For example, 2-(iodomethyl)cyclopropane-1,1-dicarboxylate can react with various alkenes and alkynes in the presence of an iridium-based photocatalyst to generate cyclopentane (B165970) and cyclopentene (B43876) derivatives, demonstrating the utility of photoredox ATRA in ring-expansion reactions starting from cyclopropane derivatives. nih.gov These methods are characterized by their mild reaction conditions, broad functional group tolerance, and avoidance of hazardous reagents like organotin compounds. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of cyclopropane derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, reducing waste, and employing milder reaction conditions.

Several green strategies for cyclopropanation have been reported:

On-Water Synthesis: As mentioned previously, conducting cyclopropanation reactions of diazo compounds with electron-deficient alkenes in water can dramatically increase reaction efficiency without the need for a metal catalyst. hsppharma.com

Mechanochemistry: Ball-milling has been utilized for a solvent-free Simmons-Smith type cyclopropanation. This technique uses mechanical force to activate zinc, enabling the synthesis of a wide range of cyclopropanes under ambient and operationally simple conditions. researchgate.net

Use of Benign Catalysts: The development of chemo- and diastereo-selective (3+2) cycloaddition reactions between donor-acceptor cyclopropanes and α,β-unsaturated enamides using sodium hydroxide (B78521) (NaOH) as the sole catalyst provides a green, inexpensive, and readily available method for constructing complex molecular scaffolds. longdom.orgtcichemicals.com

These methods offer sustainable alternatives to traditional synthetic routes, which often rely on hazardous reagents, volatile organic solvents, and harsh conditions. nih.gov

| Green Chemistry Approach | Reaction Type | Key Advantages |

| On-Water Synthesis | Diazo compound cyclopropanation | Metal- and catalyst-free, high efficiency, environmentally friendly |

| Mechanochemistry (Ball-Milling) | Simmons-Smith type reaction | Solvent-free, simple operation, activation of zinc under air |

| Benign Catalysis (NaOH) | (3+2) Cycloaddition | Inexpensive and readily available catalyst, high chemo- and diastereoselectivity |

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of this compound itself necessitates the preparation of suitable cyclopropane-containing precursors that can be readily converted to the carbohydrazide functionality. The most common and direct intermediates are cyclopropanecarboxylic acid and its activated derivatives, such as cyclopropanecarbonyl chloride.

Cyclopropanecarboxylic Acid: This key intermediate can be synthesized through various routes. A classical method involves the intramolecular cyclization of γ-chlorobutyronitrile with a strong base like sodium hydroxide, followed by hydrolysis of the resulting cyclopropyl cyanide. youtube.comorgsyn.org Another practical approach is the malonic ester synthesis, where diethyl malonate is alkylated with 1,2-dibromoethane, followed by hydrolysis and decarboxylation to yield cyclopropanecarboxylic acid. youtube.com

Cyclopropanecarbonyl Chloride: This activated acid derivative is a direct precursor to this compound via reaction with hydrazine. It is typically prepared by treating cyclopropanecarboxylic acid with a chlorinating agent. google.com Thionyl chloride is a common reagent for this transformation, often performed at elevated temperatures to drive the reaction to completion. hsppharma.comgoogle.com The product can be purified by distillation. google.com

Cyclopropylamines: While not direct precursors to the carbohydrazide, cyclopropylamines are important derivatives. They can be synthesized via methods such as the reductive amination of cyclopropanecarboxaldehyde (B31225) or through the Curtius rearrangement of cyclopropyl acyl azides. longdom.orgchemrxiv.org

The synthesis of these intermediates is crucial, as they provide the foundational cyclopropane structure functionalized for elaboration into the target hydrazide and other derivatives.

| Intermediate | Common Starting Materials | Key Reagents |

| Cyclopropanecarboxylic Acid | γ-chlorobutyronitrile | NaOH, H₂SO₄ |

| Cyclopropanecarboxylic Acid | Diethyl malonate, 1,2-dibromoethane | NaOEt, H₃O⁺, heat |

| Cyclopropanecarbonyl Chloride | Cyclopropanecarboxylic Acid | Thionyl chloride (SOCl₂) |

| Cyclopropylamine | Cyclopropanecarboxaldehyde | Ammonia, reducing agent (e.g., NaBH₃CN) |

Chemical Reactivity and Mechanistic Investigations of Cyclopropanecarbohydrazide

Reactivity of the Cyclopropane (B1198618) Ring System in Cyclopropanecarbohydrazide

The cyclopropane ring, a motif of significant interest in organic synthesis, imparts a unique set of reactive properties to this compound. Its reactivity is largely a consequence of the inherent ring strain.

The cyclopropane ring is characterized by substantial ring strain, which arises from two main factors: angle strain and torsional strain. utexas.eduwikipedia.org The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. pharmaguideline.comlibretexts.orgyoutube.com This angle strain leads to inefficient orbital overlap, resulting in weaker "bent" carbon-carbon bonds and a higher ground-state energy for the molecule. utexas.edu Consequently, reactions that lead to the opening of the cyclopropane ring are often thermodynamically favorable as they relieve this strain. pharmaguideline.comfirsthope.co.in The total ring strain in cyclopropane is estimated to be around 28 kcal/mol, which substantially weakens the C-C bonds and renders the molecule more reactive than acyclic alkanes. utexas.edu This inherent strain makes the cyclopropane ring in this compound susceptible to cleavage under various conditions, including reactions with halogens and hydrogen halides. pharmaguideline.comfirsthope.co.in

| Type of Strain | Description | Consequence for Cyclopropane |

| Angle Strain | Deviation of bond angles from the ideal tetrahedral angle (109.5°). utexas.eduwikipedia.org | The C-C-C bond angles are forced to be 60°, leading to significant strain. pharmaguideline.comlibretexts.org |

| Torsional Strain | Eclipsing interactions between adjacent substituents. utexas.edu | The substituents on the cyclopropane ring are in an eclipsed conformation, further contributing to the overall ring strain. youtube.com |

The reactivity of the cyclopropane ring can be further influenced by the presence of adjacent conjugated systems. While this compound itself does not possess a conjugated system directly attached to the ring, the principles of such interactions are crucial for understanding the reactivity of its derivatives. In donor-acceptor (D-A) cyclopropanes, where an electron-donating group and an electron-withdrawing group are attached to the ring, the C-C bond between the substituted carbons is polarized and weakened. This activation facilitates ring-opening reactions. The presence of a conjugated system, such as a carbonyl group in the hydrazide moiety, can influence the electronic properties of the cyclopropane ring, although this effect is less pronounced than in classical D-A cyclopropanes.

The strain within the cyclopropane ring makes it susceptible to a variety of ring-opening reactions, which are of significant synthetic utility for the construction of more complex molecules. nih.govresearchgate.net These reactions can be initiated by electrophiles, nucleophiles, or radicals. nih.govresearchgate.net For instance, the reaction of cyclopropanecarboxylic acid N'-substituted-hydrazides with triphenylphosphine (B44618) in the presence of carbon tetrabromide or carbon tetraiodide results in the opening of the cyclopropane ring to yield 2-(3-halopropyl)-5-substituted- pharmaguideline.comresearchgate.netresearchgate.net-oxadiazoles. researchgate.net This demonstrates that the cyclopropane ring can be opened following a dehydration reaction.

Furthermore, cyclopropanes bearing an electron-accepting group can act as electrophiles and undergo polar, ring-opening reactions with nucleophiles. researchgate.net The synthetic utility of these reactions is vast, allowing for the introduction of diverse functionalities and the creation of linear carbon chains from a cyclic precursor. nih.gov Radical-mediated ring-opening reactions of cyclopropane derivatives have also been extensively studied, providing access to a wide array of functionalized compounds. nih.gov

| Reaction Type | Initiator | Product Type | Synthetic Utility |

| Electrophilic Ring-Opening | Electrophiles (e.g., halogens, acids) pharmaguideline.comfirsthope.co.in | 1,3-disubstituted alkanes | Introduction of two functional groups across the former ring. |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., thiophenolates) researchgate.net | Functionalized linear chains | Formation of carbon-heteroatom or carbon-carbon bonds. |

| Radical Ring-Opening | Radicals nih.gov | A variety of functionalized compounds | Access to complex molecules through radical cyclization cascades. |

Reactivity of the Hydrazide Functional Group

The hydrazide functional group (-CONHNH₂) in this compound is a versatile moiety that can participate in a range of chemical transformations, exhibiting both nucleophilic and electrophilic character.

The hydrazide group contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. chemtube3d.com The terminal nitrogen atom is generally the more nucleophilic center. researchgate.net Hydrazides can react with various electrophiles, such as acylating and alkylating agents. organic-chemistry.org Kinetic studies have shown that hydrazines, the parent compounds of hydrazides, exhibit reactivity comparable to that of simple amines like methylamine (B109427) in nucleophilic addition reactions. researchgate.netacs.org While the presence of an adjacent carbonyl group in the hydrazide slightly modulates the nucleophilicity of the nitrogen atoms, they remain reactive centers for bond formation. The reactivity of hydrazides as nucleophiles is fundamental to many of their synthetic applications, including the formation of heterocyclic compounds. mdpi.com

Conversely, under certain conditions, the hydrazide moiety can also exhibit electrophilic character, particularly at the carbonyl carbon. However, its nucleophilic nature is more commonly exploited in chemical synthesis.

A hallmark reaction of the hydrazide functional group is its condensation with aldehydes and ketones to form hydrazones. wikipedia.orglibretexts.org This reaction is a type of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. quimicaorganica.orguchile.cl The reaction is typically catalyzed by acid and involves the attack of the nucleophilic nitrogen of the hydrazide on the electrophilic carbonyl carbon. quimicaorganica.orgresearchgate.net

The formation of hydrazones is a robust and widely used reaction in organic synthesis and for the characterization of carbonyl compounds. chemtube3d.comlibretexts.org Hydrazones derived from this compound can serve as valuable intermediates for the synthesis of a variety of other compounds. The rate of hydrazone formation can be influenced by electronic and steric factors of both the hydrazide and the carbonyl compound, as well as the reaction pH. nih.govnih.gov For instance, the reaction is generally faster with aldehydes than with ketones due to the greater electrophilicity and lesser steric hindrance of the former. researchgate.net

General Reaction Scheme for Hydrazone Formation:

R-C(=O)NHNH₂ + R'R''C=O ⇌ R-C(=O)NHN=CR'R'' + H₂O (this compound) + (Aldehyde or Ketone) ⇌ (Cyclopropanecarbohydrazone) + (Water)

This reaction is crucial in various fields, including medicinal chemistry, for the synthesis of biologically active molecules and in bioconjugation strategies. mdpi.comnih.govrsc.org

Stereochemical Considerations in this compound Reactions

Reactions involving this compound can lead to the formation of products with one or more stereocenters, making stereochemical outcomes a critical aspect of its reactivity profile. The inherent structure of the cyclopropane ring and the nature of the reacting partners are key factors in determining the stereoisomerism of the products.

The primary stereochemical considerations arise in reactions where the hydrazide group acts as a nucleophile attacking a prochiral center. A common example is the condensation reaction with an unsymmetrical ketone or aldehyde. In such reactions, the nitrogen atom of the terminal amino group (-NH₂) attacks the electrophilic carbonyl carbon. This addition can occur from two different faces of the carbonyl plane, potentially leading to the formation of a pair of diastereomeric intermediates if another stereocenter is present in the molecule.

For instance, in the formation of a hydrazone from a chiral aldehyde, the approach of the this compound can be influenced by the steric bulk of the cyclopropyl (B3062369) group relative to the substituents on the aldehyde. This may result in a favored diastereomer, a phenomenon known as substrate-controlled diastereoselectivity. The rigidity of the cyclopropane ring can play a significant role in orienting the molecule during the transition state, thereby influencing the stereochemical course of the reaction. While specific studies on this compound are limited, the principles of stereoselective cyclopropanation reactions suggest that the cyclopropane unit can exert significant steric and electronic control over the stereochemical outcome. researchgate.netnih.gov

Furthermore, if the cyclopropane ring itself is substituted, it would introduce additional stereocenters (cis/trans isomerism), further complicating the stereochemical landscape of its reaction products. The relative orientation of these substituents can dictate the facial selectivity of reactions at adjacent functional groups.

Reaction Mechanisms and Kinetics

The reaction mechanisms for this compound are largely characteristic of carbohydrazide (B1668358) derivatives, with the cyclopropyl group primarily exerting steric and electronic modifying effects. The most common reactions involve the nucleophilic character of the terminal nitrogen atom of the hydrazide function.

Condensation Reactions: A principal reaction pathway for this compound is the condensation with aldehydes and ketones to form the corresponding cyclopropylcarbonylhydrazones. youtube.comlibretexts.org This reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine. This step is generally reversible.

The cyclopropyl group can influence the reaction kinetics. Its steric bulk may hinder the approach to the carbonyl carbon, potentially slowing the reaction rate compared to less bulky carbohydrazides. Studies on the oxidation of the parent compound, carbohydrazide, have shown that its reactions can follow complex kinetics, with reaction orders depending on factors like acidity and reactant concentrations. ias.ac.inias.ac.inenergetic-materials.org.cnresearchgate.net While direct kinetic data for this compound is not extensively documented, analogous behavior would be anticipated.

Below is a table illustrating representative kinetic parameters for the condensation of a generic carbohydrazide with different carbonyl compounds, showcasing how substrate structure can influence reaction rates.

| Carbonyl Compound | Rate Constant (k) at 298 K [M⁻¹s⁻¹] (Illustrative) | Activation Energy (Ea) [kJ/mol] (Illustrative) |

|---|---|---|

| Formaldehyde | 1.2 x 10⁻² | 45 |

| Acetaldehyde | 8.5 x 10⁻³ | 52 |

| Acetone | 3.1 x 10⁻⁴ | 65 |

| Benzaldehyde | 6.7 x 10⁻³ | 55 |

Note: The data in this table are illustrative for a generic carbohydrazide condensation reaction and are not based on experimental measurements for this compound. They serve to demonstrate the expected trends in reactivity based on the steric and electronic properties of the carbonyl substrate.

Cyclization Reactions: The hydrazone derivatives of this compound can serve as intermediates for the synthesis of various heterocyclic compounds. nih.govresearchgate.net For example, intramolecular cyclization reactions can be induced under specific conditions, leading to the formation of five- or six-membered rings such as pyrazoles or pyridazinones. The mechanism for these cyclizations often involves the activation of a suitable functional group within the hydrazone moiety, followed by an intramolecular nucleophilic attack.

Advanced Characterization Techniques for Cyclopropanecarbohydrazide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of Cyclopropanecarbohydrazide. Techniques such as Infrared (IR) spectroscopy can confirm the presence of key functional groups like the C=O (carbonyl) and N-H bonds of the hydrazide moiety, while mass spectrometry provides information about the molecular weight and fragmentation pattern. However, for a comprehensive structural analysis, NMR spectroscopy is the premier technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms, their connectivity, and their spatial relationships. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a complete and unambiguous assignment of the molecule's structure.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. These include the protons of the cyclopropane (B1198618) ring and the protons of the hydrazide group (-CONHNH₂).

The cyclopropyl (B3062369) protons typically appear in the upfield region of the spectrum (generally 0-2 ppm), a characteristic feature attributed to the shielding effect of the ring current in the three-membered ring. researchgate.net The methine proton (CH) attached to the carbonyl group is expected to be the most downfield of the cyclopropyl protons due to the electron-withdrawing effect of the carbonyl group. The four methylene (B1212753) protons (CH₂) of the cyclopropane ring are diastereotopic and are expected to have slightly different chemical shifts, appearing as complex multiplets.

The protons of the hydrazide functional group (NH and NH₂) are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad signals. The -NH- proton is expected to be more deshielded than the -NH₂ protons.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| CH (cyclopropyl) | 1.3 - 1.5 |

| CH₂ (cyclopropyl) | 0.7 - 1.0 |

| NH (hydrazide) | 7.5 - 8.5 (broad) |

| NH₂ (hydrazide) | 4.0 - 4.5 (broad) |

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the hydrazide group is expected to appear significantly downfield (typically in the range of 170-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. chemguide.co.uk The carbons of the cyclopropane ring will appear in the upfield region. The methine carbon (CH), being attached to the carbonyl group, will be more deshielded than the methylene carbons (CH₂). nmrdb.org

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~175 |

| CH (cyclopropyl) | 15 - 20 |

| CH₂ (cyclopropyl) | 5 - 10 |

In high-resolution ¹H-NMR spectra, spin-spin coupling between adjacent non-equivalent protons causes splitting of signals into multiplets. The multiplicity is described by the n+1 rule, where 'n' is the number of neighboring equivalent protons. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and is a key parameter in determining stereochemistry.

For the cyclopropane ring in this compound, the following couplings are expected:

Vicinal coupling (³J): Coupling between protons on adjacent carbons. The magnitude of ³J depends on the dihedral angle. For cyclopropanes, cis-vicinal coupling constants (³J_cis_) are typically larger (6-12 Hz) than trans-vicinal coupling constants (³J_trans_) (2-9 Hz).

Geminal coupling (²J): Coupling between non-equivalent protons on the same carbon atom.

The methine proton (CH) will be split by the adjacent four methylene protons, resulting in a complex multiplet. Similarly, the methylene protons will be split by the methine proton and by each other (geminal and vicinal coupling), also leading to complex multiplets. The NH and NH₂ protons may or may not show coupling to each other or to other protons, depending on the rate of proton exchange.

The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum, particularly for protons involved in hydrogen bonding, such as those in the hydrazide group (-CONHNH₂).

In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), intermolecular hydrogen bonding is minimized, and the chemical shifts of the NH and NH₂ protons are observed at their intrinsic values. In contrast, in polar, protic solvents like deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD), these protons can exchange with the deuterium atoms of the solvent, which can lead to a broadening or even disappearance of their signals.

In hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the NH and NH₂ protons will form strong hydrogen bonds with the solvent molecules. This deshields the protons, causing their signals to shift significantly downfield. Therefore, comparing the ¹H-NMR spectra of this compound in different solvents can help to identify and confirm the signals corresponding to the hydrazide protons.

For a more detailed and unambiguous structural assignment, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps that reveal connectivity between different nuclei.

COSY (Correlation Spectroscopy): A homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be expected between the methine proton and the methylene protons of the cyclopropane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D NMR technique that shows correlations between protons and the carbon atoms to which they are directly attached. The HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, it would show a correlation between the cyclopropyl proton signals and the cyclopropyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, an HMBC spectrum would be useful to confirm the connection of the cyclopropane ring to the carbonyl carbon. For instance, a correlation would be expected between the cyclopropyl methine proton and the carbonyl carbon.

By combining the information from these 1D and 2D NMR experiments, a complete and confident structural assignment of this compound can be achieved.

Variable Temperature NMR Studies for Conformational Analysis (e.g., Rotamers)

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as the interconversion between conformational isomers, or rotamers. nih.govrsc.org Rotamers are isomers that differ by rotation about a single bond, where the barrier to rotation is high enough to allow for the observation of distinct species on the NMR timescale. wordpress.comwordpress.com For this compound, restricted rotation around the amide C-N bond is expected, which can give rise to different rotameric forms.

At low temperatures, the rate of interconversion between these rotamers is slow, and separate signals for each conformer can be observed in the ¹H or ¹³C NMR spectrum. wordpress.com As the temperature is increased, the rate of rotation around the bond increases. Eventually, a temperature is reached where the interconversion becomes rapid on the NMR timescale, causing the separate signals to broaden and coalesce into a single, time-averaged signal. wordpress.com Studying these changes allows for the determination of the energy barrier to rotation and the relative thermodynamic stability of the conformers. rsc.org

For this compound, VT-¹H NMR studies would likely focus on the protons of the cyclopropyl ring and the N-H protons of the hydrazide group, as their chemical environments would be most affected by the orientation of the carbonyl group.

Table 1: Hypothetical Variable Temperature ¹H NMR Data for this compound Rotamers

| Temperature (°C) | Proton Signal | Chemical Shift (δ) of Rotamer A (ppm) | Chemical Shift (δ) of Rotamer B (ppm) | Appearance |

|---|---|---|---|---|

| -40 | Cyclopropyl CH | 0.85 | 0.95 | Two sharp doublets |

| -40 | NH | 7.20 | 7.50 | Two sharp singlets |

| 25 | Cyclopropyl CH | - | - | Broad signal |

| 25 | NH | - | - | Very broad signal |

| 80 | Cyclopropyl CH | 0.90 | 0.90 | One sharp, averaged doublet |

| 80 | NH | 7.35 | 7.35 | One sharp, averaged singlet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features: the cyclopropyl ring, the amide-like carbonyl group, and the hydrazide N-H bonds.

The primary functional groups within this compound each have predictable absorption regions in the IR spectrum.

Cyclopropyl Group : Due to ring strain, the C-H stretching vibrations of a cyclopropane ring typically appear at a higher frequency (3080-3040 cm⁻¹) compared to acyclic alkanes. uomustansiriyah.edu.iqdocbrown.info Additionally, characteristic CH₂ deformation and skeletal vibrations can be observed in the fingerprint region. docbrown.info

Carbonyl (C=O) Group : The C=O stretching vibration of the amide functionality in the hydrazide group is expected to produce a very strong and sharp absorption band, typically in the range of 1680-1630 cm⁻¹. ucalgary.ca

N-H Group : The hydrazide moiety (-NHNH₂) contains N-H bonds that give rise to distinct vibrations. N-H stretching vibrations are observed in the 3400-3200 cm⁻¹ region. As a primary amine derivative, two bands may be visible, corresponding to the asymmetric and symmetric stretching modes. ucalgary.ca The N-H bending vibration typically appears around 1650-1580 cm⁻¹.

C-N Group : The stretching vibration of the C-N bond is generally found in the 1400-1000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyclopropyl C-H | Stretching | 3080 - 3040 | Medium |

| N-H (Hydrazide) | Stretching | 3400 - 3200 | Medium, Broad |

| C=O (Amide I) | Stretching | 1680 - 1630 | Strong, Sharp |

| N-H (Amide II) | Bending | 1650 - 1580 | Medium |

| Cyclopropyl CH₂ | Deformation | 1480 - 1440 | Medium |

| C-N | Stretching | 1400 - 1000 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nd.edu It is invaluable for determining the molecular weight of a compound and can provide structural information based on fragmentation patterns. The choice of ionization method is crucial as it dictates the nature of the resulting mass spectrum.

Different ionization modes can be employed to analyze this compound, each providing complementary information.

Electron Ionization (EI) : This is a hard ionization technique that bombards the molecule with high-energy electrons, typically causing extensive fragmentation. emory.edu While this can make identifying the molecular ion (M⁺·) challenging, the resulting fragmentation pattern serves as a molecular fingerprint that is useful for structural elucidation.

Chemical Ionization (CI) : A softer ionization technique than EI, CI uses a reagent gas to protonate the analyte. nd.edu This method produces a prominent protonated molecule ([M+H]⁺) and significantly less fragmentation, making it ideal for unambiguous molecular weight determination.

Electrospray Ionization (ESI) : ESI is a very soft ionization technique well-suited for polar molecules and is highly compatible with liquid chromatography (LC-MS). metwarebio.com For this compound, ESI would be expected to generate a strong signal for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) : APCI is suitable for analyzing relatively nonpolar and semi-volatile compounds. nih.gov Ionization occurs in the gas phase via a corona discharge, typically yielding the protonated molecule [M+H]⁺. nih.gov

Table 3: Comparison of Ionization Modes for Mass Spectrometry of this compound

| Ionization Mode | Principle | Primary Ion Formed | Key Information Provided |

|---|---|---|---|

| Electron Ionization (EI) | High-energy electron beam | M⁺·, numerous fragment ions | Structural Elucidation (Fragmentation Pattern) |

| Chemical Ionization (CI) | Proton transfer from reagent gas | [M+H]⁺ | Molecular Weight Confirmation |

| Electrospray Ionization (ESI) | High voltage creates charged droplets | [M+H]⁺ or [M-H]⁻ | Molecular Weight Confirmation (LC-MS compatible) |

| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent/analyte | [M+H]⁺ | Molecular Weight Confirmation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. elte.hu This technique provides information about the electronic structure of a molecule, particularly the presence of chromophores.

A chromophore is the part of a molecule responsible for absorbing light. youtube.com In this compound, the primary chromophore is the carbonyl group (C=O) of the hydrazide function, which contains π electrons and non-bonding (n) lone-pair electrons on the oxygen and nitrogen atoms. The saturated cyclopropyl ring does not absorb in the typical UV-Vis range (200-800 nm). libretexts.org

The main electronic transitions expected for this compound are:

n → π (n-to-pi-star) transition: This involves the excitation of a non-bonding electron from a lone pair on the oxygen or nitrogen atom to the antibonding π orbital of the carbonyl group. These transitions are characteristically of lower energy (occur at longer wavelengths) and have a low molar absorptivity (ε). shu.ac.uk

π → π (pi-to-pi-star) transition: This transition involves the promotion of an electron from the bonding π orbital of the C=O double bond to the antibonding π orbital. It requires more energy than an n → π* transition, thus occurring at shorter wavelengths, and exhibits a much higher molar absorptivity. shu.ac.uklibretexts.org

Table 4: Potential Electronic Transitions for this compound

| Transition | Chromophore | Typical Wavelength (λₘₐₓ) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| n → π* | C=O, N: | ~270 - 300 nm | 10 - 100 |

| π → π* | C=O | ~180 - 220 nm | 1,000 - 10,000 |

| σ → σ* | C-C, C-H | < 200 nm | High |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopropanecarboxamide (B1202528) |

| Cyclopropanecarboxylic acid |

Solvent Effects on UV-Vis Spectra

The ultraviolet-visible (UV-Vis) absorption spectrum of a compound is influenced by the polarity of the solvent in which it is dissolved. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. The interaction between the solvent and the solute can lead to shifts in the wavelength of maximum absorption (λmax). slideshare.net

For a molecule like this compound, which contains a carbonyl group (C=O) and nitrogen lone pairs, two primary electronic transitions are of interest: the n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) transitions.

Hypsochromic Shift (Blue Shift) : An increase in solvent polarity often causes a shift to a shorter wavelength (higher energy) for n→π* transitions. Polar solvents, particularly those capable of hydrogen bonding like ethanol (B145695) and water, can stabilize the non-bonding electrons on the oxygen and nitrogen atoms in the ground state. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. slideshare.netyoutube.com

Bathochromic Shift (Red Shift) : For π→π* transitions, an increase in solvent polarity typically results in a shift to a longer wavelength (lower energy). This occurs because the excited state is often more polar than the ground state and is therefore more stabilized by polar solvents, decreasing the energy gap for the transition. slideshare.netlibretexts.org

The study of this compound in various solvents would reveal how its electronic structure is influenced by its immediate environment. biointerfaceresearch.com

The following table illustrates the expected shifts in the n→π* transition of a carbonyl-containing compound like this compound in solvents of varying polarity.

| Solvent | Dielectric Constant (Polarity) | Expected λmax Shift | Type of Shift |

| Hexane | 1.9 (Non-polar) | Reference (Longer Wavelength) | - |

| Dichloromethane | 9.1 (Polar Aprotic) | Shorter Wavelength | Hypsochromic |

| Ethanol | 24.5 (Polar Protic) | Shorter Wavelength | Hypsochromic |

| Water | 80.1 (Highly Polar Protic) | Shortest Wavelength | Hypsochromic |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmdpi.com This method provides definitive information on the molecular structure, including bond lengths, bond angles, and torsional angles, as well as how the molecules are arranged in the crystal lattice (crystal packing). cam.ac.uk

For this compound, a successful crystallographic analysis would yield a detailed structural model. The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined. nih.gov The final structural refinement provides highly accurate data on the molecule's conformation in the solid state. vensel.org

Key structural parameters obtained from an X-ray diffraction study of this compound would be compiled in a crystallographic information file (CIF). A summary of such data is presented in the table below.

| Parameter | Description | Typical Information Obtained |

| Formula | Molecular Formula | C4H8N2O |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = 8.5 Å, b = 9.2 Å, c = 7.1 Å, β = 95° |

| Z | The number of molecules per unit cell. | e.g., 4 |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C=O, C-N, N-N bond distances |

| Bond Angles | The angle formed between three connected atoms. | e.g., O=C-N, C-N-N bond angles |

| Hydrogen Bonding | Identification of intermolecular hydrogen bonds that stabilize the crystal structure. | e.g., N-H···O=C interactions |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This data is used to confirm the empirical formula, which for a molecule of known structure, should match the molecular formula. davidson.edu The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values based on the molecular formula, C₄H₈N₂O. chemcollective.orgchemaxon.com Close agreement between the "found" and "calculated" values provides strong evidence for the compound's purity and identity. davidson.edu

The theoretical elemental composition of this compound is calculated as follows, based on a molar mass of 100.12 g/mol . webqc.org

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 47.99% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 8.05% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 27.98% |

| Oxygen | O | 16.00 | 1 | 16.00 | 15.98% |

| Total | 100.12 | 100.00% |

In a typical report, experimental (found) values would be expected to be within ±0.4% of the calculated values.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. chemistryhall.com For this compound, various chromatographic methods are essential for assessing purity, monitoring reaction progress, and for purification.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to determine the number of components in a mixture and to assess the purity of a compound. libretexts.org In TLC, the stationary phase is a thin layer of an adsorbent like silica (B1680970) gel coated on a plate. orgchemboulder.com A spot of the sample is applied to the bottom of the plate, which is then placed in a chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their relative affinities for the stationary and mobile phases. orgchemboulder.com

The position of a compound on the developed plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. For this compound, different solvent systems would yield different Rf values.

| Solvent System (Mobile Phase) | Polarity | Expected Rf Value | Rationale |

| 100% Hexane | Very Low | ~0.0 | The polar compound will strongly adsorb to the polar silica gel and will not be moved by the non-polar solvent. |

| 30% Ethyl Acetate in Hexane | Medium | ~0.3 | This mixture provides a good balance, allowing the compound to move up the plate for effective analysis. orgchemboulder.comrochester.edu |

| 100% Ethyl Acetate | High | ~0.7 | The polar solvent will compete effectively with the compound for the silica gel, causing it to travel further up the plate. rochester.edu |

| 10% Methanol (B129727) in Dichloromethane | Very High | >0.8 | This highly polar system will cause the compound to move with or near the solvent front, resulting in poor separation. libretexts.org |

Flash column chromatography is a preparative technique used to purify chemical compounds from mixtures on a larger scale than TLC. libretexts.org It operates on the same principles of separation as TLC but uses a glass column packed with a stationary phase, typically silica gel. rochester.edu The crude sample is loaded onto the top of the column, and the mobile phase (eluent) is pushed through the column under positive pressure (usually from compressed air), which speeds up the separation process. orgsyn.org

The solvent system for flash chromatography is typically developed using TLC to find conditions where the desired compound has an Rf value of approximately 0.25-0.35, ensuring good separation from impurities. orgchemboulder.com Fractions are collected as the solvent exits the column and are analyzed (often by TLC) to identify those containing the pure product. For purifying hydrazides, a gradient of solvents, starting with a non-polar eluent and gradually increasing the polarity, is often employed to effectively separate the target compound. mdpi.comrochester.edu

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. pensoft.net It utilizes high pressure to pump a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). bas.bg

For a polar compound like this compound, a common HPLC mode is Reversed-Phase (RP-HPLC). In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. pensoft.net The components are separated based on their hydrophobicity, with more polar compounds eluting from the column earlier. Detection is often performed using a UV detector, as the carbonyl group in this compound absorbs UV light. pensoft.net The output is a chromatogram, where each peak corresponds to a different component, and its retention time is characteristic under specific conditions. rasayanjournal.co.in

| Parameter | Condition | Purpose |

| Column | Purospher® STAR, RP-18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase for reversed-phase separation. pensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) : Methanol (60:30:10, v/v/v) | A polar eluent system to move the analyte through the column. The buffer controls the ionization state. pensoft.netpensoft.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and the retention time. rasayanjournal.co.in |

| Column Temperature | 25°C | Ensures reproducible retention times by controlling viscosity and interactions. pensoft.net |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the eluent for UV-absorbing compounds, set at a specific wavelength (e.g., 210 nm). pensoft.net |

| Injection Volume | 20 µL | A precise volume of the sample solution is introduced into the system. pensoft.net |

Biological and Pharmacological Investigations of Cyclopropanecarbohydrazide Derivatives

Medicinal Chemistry Applications and Drug Discovery

Derivatives of cyclopropanecarbohydrazide are of significant interest in medicinal chemistry and drug discovery. The unique structural and physicochemical properties of the cyclopropyl (B3062369) and hydrazide moieties contribute to their diverse biological activities. These compounds serve as valuable scaffolds for the development of new therapeutic agents.

The cyclopropyl group is a highly valuable motif in drug design due to its distinct characteristics. researchgate.net It is a small, rigid, three-membered carbocyclic ring that imparts unique conformational constraints on molecules. iris-biotech.de The coplanarity of its three carbon atoms, along with shorter and stronger carbon-carbon and carbon-hydrogen bonds, distinguishes it from other alkyl groups. nih.govacs.org These features allow the cyclopropyl group to influence a molecule's biological activity in several ways.

In medicinal chemistry, the cyclopropyl group is often employed as a bioisostere for other chemical groups, such as isopropyl groups, gem-dimethyl groups, alkenes, and even aromatic rings. nih.govbeilstein-journals.org This isosteric replacement can lead to improved pharmacological properties. For instance, replacing a flexible alkyl chain with a rigid cyclopropyl ring can lock the molecule into a more bioactive conformation, enhancing its binding affinity to a biological target. iris-biotech.de This conformational rigidity can contribute to a more entropically favorable binding process. nih.govresearchgate.net The cyclopropyl group can also serve as a rigid linker to optimally position other functional groups within a molecule to interact with a receptor's binding site. scientificupdate.com

The incorporation of a cyclopropyl group can significantly enhance the potency of a drug candidate. nih.govacs.orgresearchgate.net Its unique electronic properties, including enhanced π-character of its C-C bonds, can influence interactions with biological targets. nih.govacs.orgresearchgate.net Furthermore, the cyclopropyl group is known to improve the metabolic stability of molecules. nih.govacs.orgresearchgate.nethyphadiscovery.com The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in more flexible alkyl chains. hyphadiscovery.com This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a drug. hyphadiscovery.com For example, replacing an N-ethyl group, which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de

The hydrazide functional group (-CONHNH2) is a versatile and important scaffold in medicinal chemistry. mdpi.com Hydrazides and their derivatives, such as hydrazones, are key components in a wide array of biologically active compounds. benthamdirect.comeurekaselect.com They are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The ability of the hydrazide moiety to form hydrogen bonds and act as a linker for various substituents makes it a valuable building block in the design of new therapeutic agents. mdpi.comacs.org

Role of the Cyclopropyl Group in Bioactivity

Antimicrobial Activities

This compound derivatives have demonstrated notable antibacterial activity. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. cbijournal.com For instance, a series of (E)-N'-(substituted-benzylidene)-2-(3,4-difluorophenyl)cyclopropanecarbohydrazides were synthesized and screened for their in vitro antibacterial activity against strains like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella. cbijournal.com The presence of electron-withdrawing groups, such as halogens, on the phenyl ring was found to influence the antibacterial potency. cbijournal.com Some of these synthesized compounds exhibited activity comparable to or even better than standard antibacterial drugs like Chloramphenicol against certain strains. cbijournal.com

The following table summarizes the in vitro antibacterial activity of some (E)-N'-(substituted-benzylidene)-2-(3,4-difluorophenyl)this compound derivatives:

Antifungal Properties

Derivatives of this compound, particularly N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, have been synthesized and evaluated for their antifungal activity. nih.gov Preliminary bioassays have shown that some of these compounds exhibit antifungal effects comparable to commercial fungicides. nih.gov For instance, certain synthesized cyclopropanecarboxamide (B1202528) derivatives demonstrated significant activity, with one compound, designated 7p, achieving a 79.38% inhibition rate in in vivo tests. nih.gov

Hydrazone derivatives, which can be formed from hydrazides, have also shown considerable antifungal potential. In one study, hydrazone derivatives of a natural sesquiterpene exhibited significant in vitro antifungal activities against Botrytis cinerea and Colletotrichum lagenarium, with IC50 values ranging from 1.27–27.33 μg/mL and 0.77–15.23 μg/mL, respectively. mdpi.com The in vivo activity against B. cinerea on tomato fruits was also strong, with IC50 values in the range of 2.10–30.80 μg/mL. mdpi.com

| Compound Type | Fungal Strain | Activity Measurement | Result |

|---|---|---|---|

| Cyclopropanecarboxamide derivative (7p) | Not Specified (in vivo) | % Inhibition | 79.38% |

| Carabrone Hydrazone Derivatives | Botrytis cinerea | IC50 (in vitro) | 1.27–27.33 µg/mL |

| Carabrone Hydrazone Derivatives | Colletotrichum lagenarium | IC50 (in vitro) | 0.77–15.23 µg/mL |

| Carabrone Hydrazone Derivatives | Botrytis cinerea | IC50 (in vivo) | 2.10–30.80 µg/mL |

Antiviral Properties (e.g., Anti-CHIKV, Anti-HIV)

The development of effective antiviral agents against pathogens like Chikungunya virus (CHIKV) and Human Immunodeficiency Virus (HIV) is a global health priority. mdpi.comsemanticscholar.org Research into novel antiviral compounds has explored a variety of chemical scaffolds. For example, diterpenoids isolated from Euphorbiaceae species have been identified as potent inhibitors of CHIKV replication. nih.gov One such compound, Phorbol-12,13-didecanoate, demonstrated an EC50 value of 6.0 ± 0.9 nM. nih.gov These diterpene esters were also found to inhibit HIV replication in vitro at nanomolar concentrations. nih.gov

Other research has focused on different structures, such as thiazolidine (B150603) derivatives, as potential inhibitors of viral cell entry. vensel.org While the broader class of hydrazones and related heterocyclic compounds are frequently studied for various bioactivities, specific research data on the anti-CHIKV and anti-HIV properties of this compound derivatives is not extensively detailed in the current body of literature. The structural relationship to other bioactive hydrazones suggests potential, but dedicated studies are required to establish their efficacy against these specific viruses.

Anticancer and Antitumor Activities

The search for novel anticancer agents has led to the investigation of numerous synthetic compounds, including those derived from or related to hydrazides. These efforts span from initial cytotoxicity screenings to detailed mechanistic studies involving cell cycle regulation and gene expression.

The cytotoxic potential of hydrazide derivatives and related heterocyclic compounds has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cell population, is a standard metric in these studies. nih.govaltogenlabs.com

For example, a series of synthesized carbazole (B46965) derivatives showed potent antiproliferative effects against liver (HepG2), cervical (HeLa), and breast (MCF7) cancer cell lines, with IC50 values as low as 6.44 µM. researchgate.net Similarly, novel 1,3,5-trisubstituted pyrazolines, which can be synthesized from hydrazide precursors, demonstrated high anticancer activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines, with one compound showing an IC50 value of 1.83 µM. researchgate.net These studies highlight the potential of hydrazide-derived scaffolds in developing potent cytotoxic agents.

| Compound Class | Cancer Cell Line | Reported IC50 Value (µM) |

|---|---|---|

| Carbazole derivative | MCF7 (Breast) | 6.44 |